molecular formula C19H16F3N3O3 B11261119 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11261119
M. Wt: 391.3 g/mol
InChI Key: LCMKKSASPGXECB-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a naphthyridine core, an ethyl group, a methyl group, a trifluoromethoxyphenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. A common synthetic route may involve the following steps:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethylating and methylating agents can be employed.

    Attachment of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: This can be achieved through an amidation reaction using suitable amine and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
  • 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Comparison: Compared to similar compounds, 1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the trifluoromethoxyphenyl group. This group can significantly influence the compound’s chemical properties, biological activity, and potential applications. The trifluoromethoxy group is known for enhancing the compound’s stability and bioavailability, making it a valuable modification in drug design and development.

Properties

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.3 g/mol

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H16F3N3O3/c1-3-25-10-15(16(26)14-8-7-11(2)23-17(14)25)18(27)24-12-5-4-6-13(9-12)28-19(20,21)22/h4-10H,3H2,1-2H3,(H,24,27)

InChI Key

LCMKKSASPGXECB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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